molecular formula C8H10N2O B12944392 5-(Azetidin-3-yl)pyridin-2-ol

5-(Azetidin-3-yl)pyridin-2-ol

Cat. No.: B12944392
M. Wt: 150.18 g/mol
InChI Key: OLYFROVDFSYLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)pyridin-2-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). While direct pharmacological data on this specific molecule is limited in the current literature, its core structure is closely related to a well-characterized class of azetidine-containing pyridine derivatives that are established as potent and selective ligands for neuronal nAChR subtypes . Compounds sharing this structural motif, such as AMOP-H-OH (Sazetidine-A), have been extensively profiled as high-affinity partial agonists with notable selectivity for the α4β2-nAChR subtype, the most abundant nicotinic receptor in the brain . This receptor is a prominent target for investigating therapeutic interventions for a range of neurological and psychiatric disorders, including depression, cognitive deficits, and pain . The mechanism of action for this class of ligands typically involves binding to the orthosteric or allosteric sites of the nAChR, which can result in either activation (as a partial agonist) or desensitization of the receptor, effectively modulating cholinergic signaling . The presence of both the azetidine and pyridin-2-ol groups suggests potential for unique binding interactions and metabolic profile. This product is intended for research purposes as a chemical scaffold or lead compound for the design and development of novel nAChR-targeted ligands. Researchers can utilize this compound in vitro to study receptor-ligand interactions, to probe subtype selectivity, and to explore structure-activity relationships (SAR) within this pharmacologically relevant chemical space. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-(azetidin-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C8H10N2O/c11-8-2-1-6(5-10-8)7-3-9-4-7/h1-2,5,7,9H,3-4H2,(H,10,11)

InChI Key

OLYFROVDFSYLMK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CNC(=O)C=C2

Origin of Product

United States

Structure Activity Relationship Sar and Structural Modifications of Azetidinyl Pyridinol Derivatives

Influence of Azetidine (B1206935) Ring Substituents on Biological Activity

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, plays a significant role in the pharmacological profile of azetidinyl pyridinol derivatives. Its unique strained ring system can be strategically modified to influence binding affinity and functional activity at various biological targets.

Research into analogues of potent nonopioid analgesic agents has demonstrated that even minor modifications to the azetidine ring can lead to substantial changes in biological activity. For instance, the introduction of one or two methyl substituents at the 3-position of the azetidine ring in analogues of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist ABT-594 resulted in a considerable decrease in both binding affinity and analgesic potency. nih.gov This suggests that the steric bulk around the azetidine ring is a critical determinant of activity, with larger substituents potentially hindering optimal interaction with the receptor's binding pocket.

The inherent ring strain of azetidine derivatives presents both challenges and opportunities in their synthesis and biological application. researchgate.net However, this strain can also be exploited to achieve specific conformational arrangements that favor target engagement. The synthesis of azetidines bearing spirocyclic systems has been explored to create conformationally-restricted analogues of known bioactive molecules, highlighting the versatility of the azetidine scaffold in medicinal chemistry.

Impact of Pyridine (B92270) Ring Substituents and Isomerism on Pharmacological Profiles

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly impacts the pharmacological properties of drugs. nih.gov In the context of azetidinyl pyridinol derivatives, modifications to the pyridine ring have been extensively studied to modulate potency, selectivity, and pharmacokinetic properties.

Studies on analogues of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), a ligand with high affinity for nAChRs, have shown that the position and nature of halogen substituents on the pyridine ring are crucial for binding affinity. nih.gov Analogues with halogen substituents at the 5- or 6-position of the 3-pyridyl fragment, as well as the 2-fluoro analogue, exhibited subnanomolar affinity for nAChRs. In contrast, analogues with larger halogens (chloro, bromo, and iodo) at the 2-position showed significantly lower affinity, likely due to steric hindrance that alters the molecule's geometry. nih.gov

Furthermore, the electronic properties of pyridine ring substituents can influence a compound's biological activity. The incorporation of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, affecting its ability to form key interactions, such as hydrogen bonds, with the target protein. The presence of a pyridine motif in a drug molecule can enhance its biochemical potency and metabolic stability. nih.gov

Structural Elucidations for Optimized Ligand-Target Interactions

A deep understanding of the three-dimensional interactions between a ligand and its biological target is essential for optimizing potency and selectivity. Techniques such as X-ray crystallography and molecular modeling have been instrumental in elucidating the binding modes of azetidinyl pyridinol derivatives.

Molecular modeling studies of pyridine-modified analogues of A-85380 have revealed that high-affinity ligands display a tight fit and superposition of their low-energy stable conformers with that of other potent nAChR agonists like (+)-epibatidine. nih.gov This suggests a common binding orientation within the receptor. The calculations also demonstrated that bulky substituents at the 2-position of the pyridine ring induce notable changes in the molecular geometry, which can disrupt this optimal binding pose. nih.gov

The ability of the pyridine and azetidinyl moieties to participate in various non-covalent interactions, including hydrogen bonding, and electrostatic interactions, is key to their binding affinity. For instance, carboxylic acid derivatives, which can act as hydrogen bond donors and acceptors, are known to interact effectively with biological targets. mdpi.com The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a donor and an acceptor. The nitrogen atom of the azetidine ring can also participate in hydrogen bonding or ionic interactions.

Rational Design Principles for Novel Azetidinyl Pyridinols

The insights gained from SAR studies and structural elucidations form the basis for the rational design of novel azetidinyl pyridinol derivatives with improved pharmacological profiles. The goal is to design molecules that have enhanced affinity for their target, greater selectivity over off-targets, and favorable pharmacokinetic properties.

One key principle is the strategic use of bioisosteric replacements. For example, replacing a hydrogen atom with a fluorine atom can improve metabolic stability and binding affinity without significantly altering the steric profile. The design of novel heterocyclic phenols as electron donors has been explored to create compounds with specific redox properties. nih.govnih.gov

Another important strategy is conformational constraint, where the flexibility of the molecule is reduced to lock it into a bioactive conformation. This can be achieved through the introduction of cyclic structures or bulky groups. The synthesis of conformationally-restricted analogues, such as those incorporating spirocyclic azetidines, has shown promise in improving biological activity.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing novel ligands. By understanding the shape and chemical environment of the binding site, medicinal chemists can design molecules that fit precisely and make optimal interactions. This approach has been successfully used to develop potent and selective inhibitors for a variety of targets.

The table below summarizes the impact of structural modifications on the biological activity of azetidinyl pyridinol derivatives based on the discussed principles.

Compound Modification Effect on Biological Activity
5-(Azetidin-3-yl)pyridin-2-olCore Scaffold-
Azetidine Ring AnalogueMethyl substitution at the 3-position of the azetidine ringSubstantially less active
Pyridine Ring AnalogueHalogen substitution at the 5- or 6-position of the pyridine ringHigh affinity for nAChRs
Pyridine Ring Analogue2-Fluoro substitution on the pyridine ringHigh affinity for nAChRs
Pyridine Ring Analogue2-Chloro, 2-Bromo, or 2-Iodo substitution on the pyridine ringSubstantially lower affinity

Biological Target Engagement and Modulatory Effects of 5 Azetidin 3 Yl Pyridin 2 Ol and Its Analogues

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The azetidine (B1206935) ring, a core component of 5-(Azetidin-3-yl)pyridin-2-ol, is a significant pharmacophore that contributes to high-affinity binding to nicotinic acetylcholine receptors (nAChRs). Analogues of this compound, particularly 3-pyridyl ethers containing an azetidine moiety, have been extensively studied for their potential as imaging agents and therapeutic ligands for various neurological and psychiatric disorders. These disorders include Alzheimer's disease, Parkinson's disease, and substance abuse, which are linked to the α4β2 nAChR subtype. nih.gov

Research has consistently demonstrated that azetidinyl-pyridinyl ether compounds exhibit a strong preference for the α4β2 subtype of nAChRs, which is the most abundant nicotinic receptor subtype in the brain. nih.govmerckmillipore.comwikipedia.org The interaction of these ligands with nAChRs is complex, with the receptors existing in two primary stoichiometries: a high-sensitivity (α4)2(β2)3 form and a low-sensitivity (α4)3(β2)2 form. researchgate.net

The affinity of these compounds for the α4β2 receptor is notable. For instance, the analogue (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) displayed a high affinity (Ki = 1.21 nM) for the α4β2 nAChR subtype. nih.gov Another analogue, nifzetidine, which features a 3-(2-(S)-azetidinylmethoxy)pyridine structure, showed a binding affinity (Ki) of 0.67 nM for α4β2 sites. nih.gov Furthermore, Sazetidine-A, a 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol derivative, has been identified as a potent and selective agonist for the α4β2 nAChR with subnanomolar affinity. nih.gov

The selectivity of these compounds for the α4β2 subtype over other nAChR subtypes, such as α3β4 and α7, is a key characteristic. merckmillipore.com One derivative demonstrated a 4700-fold selectivity for α4β2 over α3β4-nAChR. merckmillipore.com This high degree of selectivity is crucial for developing targeted therapies with fewer off-target effects. unimi.it The table below summarizes the binding affinities of several azetidinyl pyridine (B92270) analogues for nAChR subtypes.

Compound/AnaloguenAChR SubtypeBinding Affinity (Ki)Selectivity Profile
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)α4β21.21 nM nih.govHigher affinity for α4β2 than α3-containing subtypes. nih.gov
Nifzetidineα4β20.67 nM nih.govHigh affinity antagonist for α4β2 receptors. nih.gov
3-alkoxy-5-aminopyridine derivative (Compound 64)α4β21.2 nM merckmillipore.com~4700-fold selective for α4β2 over α3β4. merckmillipore.com
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide (Analogue 3)α4β210 pM unimi.itHigh α4β2 over α7 selectivity. unimi.it
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide (Analogue 5)α4β242 pM unimi.itHigh α4β2 over α7 selectivity. unimi.it

This table is populated with data from studies on analogues of this compound.

Azetidinyl pyridine compounds can act as either full agonists or partial agonists at the α4β2 nAChR. merckmillipore.comnih.govnih.gov An agonist is a substance that binds to a receptor and fully activates it, mimicking the effect of the natural neurotransmitter. wikipedia.org A partial agonist also binds and activates the receptor but produces a weaker response than a full agonist. nih.gov

The compound MPA, for example, behaves as a full agonist, leading to the up-regulation of α4β2 nAChRs upon chronic exposure. nih.gov In contrast, other analogues, such as LF-3-88, have been identified as potent partial agonists with subnanomolar to nanomolar affinities for β2-containing nAChRs (α2β2, α3β2, α4β2). nih.govresearchgate.net Functional studies using techniques like two-electrode voltage-clamp recordings have confirmed the partial agonist activity of certain derivatives at human α4β2-nAChRs. nih.gov

The development of subtype-selective partial agonists is of significant interest for therapeutic applications. merckmillipore.com Partial agonists can offer a balanced modulatory effect, potentially providing therapeutic benefits while minimizing the risk of overstimulation and receptor desensitization that can be associated with full agonists. mdpi.com This characteristic is particularly relevant for developing treatments for conditions like depression, where modulation of the nicotinic system is a therapeutic strategy. nih.govresearchgate.net

Antimicrobial and Antiproliferative Activities of Azetidinyl Pyridine Structures

Pyridine and its derivatives are recognized for their wide range of therapeutic properties, including antimicrobial and antiproliferative activities. researchgate.netnih.govnih.gov The incorporation of an azetidin-2-one (B1220530) ring into the pyridine structure has been a strategy for developing new antimicrobial agents. researchgate.netscirp.org

Several studies have investigated the antibacterial properties of azetidinyl pyridine derivatives. For example, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were synthesized and screened for their activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. scirp.org Among these, compounds with fluoro and chloro substitutions on the phenyl ring showed the most notable activity. scirp.orgnih.gov

Other pyridine derivatives have also demonstrated significant antibacterial potential. A novel series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated against five Gram-positive bacteria, with several compounds exhibiting interesting activity. frontiersin.org Specifically, compounds 21b, 21d, 21e, and 21f from this series showed promising antibacterial effects. frontiersin.org Another study on pyridine derivatives containing an imidazo[2,1-b] merckmillipore.comscirp.orgnih.govthiadiazole moiety found that the 4-F substituted compound 17d had an MIC of 0.5 μg/mL, which was twice as potent as the control drug gatifloxacin. nih.gov The table below presents the antibacterial activity of some azetidinyl pyridine analogues.

Compound/AnalogueBacterial Strain(s)Potency (e.g., MIC)
3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidin-2-oneS. aureus, B. subtilis, E. coli, P. aeruginosaPotent against all tested strains. nih.gov
3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidin-2-oneS. aureus, B. subtilis, E. coli, P. aeruginosaPotent against all tested strains. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivative (9g)Gram-positive bacteriaModerate activity (MIC = 32–256 μg/ml). frontiersin.org
Imidazo[2,1-b] merckmillipore.comscirp.orgnih.govthiadiazole pyridine derivative (17d)Gram-positive and Gram-negative bacteriaMIC = 0.5 μg/mL (twice the activity of gatifloxacin). nih.gov
Alkyl pyridinol (EA-02-009)S. aureus/MRSAMIC = 0.5–1 μg/mL. mdpi.com

This table is populated with data from studies on analogues of this compound.

The antifungal potential of azetidinyl pyridine structures has also been explored. The same series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were tested against fungal strains, including Aspergillus niger and Penicillium rubrum. scirp.org The fluoro and chloro substituted compounds again demonstrated the highest potency. nih.gov

In a different study, pyridine derivatives with an imidazo[2,1-b] merckmillipore.comscirp.orgnih.govthiadiazole moiety were evaluated for their antifungal activity. nih.gov Compounds 17a and 17d from this series showed activity equivalent to the standard antifungal drug fluconazole (B54011) against the fungus ATCC 9763, with an MIC of 8 μg/mL. nih.gov Research into acridine (B1665455) derivatives has also shown promise, with acridine-4-carboxylic acid exhibiting selective antifungal activity, particularly against fluconazole-resistant Candida albicans and multidrug-resistant C. auris strains. mdpi.com

Pyridine derivatives have been a focus of anticancer research due to their antiproliferative properties. nih.govnih.govwisdomlib.org Studies have shown that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance the antiproliferative activity of pyridine compounds against various cancer cell lines. nih.gov

One study investigated novel phosphanylidene compounds derived from pyridine and found significant cytotoxic effects against several human cancer cell lines, including leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo). wisdomlib.org Specifically, compounds 5a, 6, and 5b showed IC50 values lower than 12 µg/ml against the HL-60 cell line. wisdomlib.org Another study on Pt(II) and Pd(II) complexes with a thiazine-pyridine derivative ligand revealed that the Pt(II) complex had significant cytotoxic potential against HeLa (cervical carcinoma), SK-OV-3 (ovary adenocarcinoma), U-937 (histiocytic lymphoma), and HL-60 (promyelocytic leukemia) cell lines. mdpi.com Furthermore, certain imidazo[2,1-b] merckmillipore.comscirp.orgnih.govthiadiazole pyridine derivatives showed little cytotoxicity to normal human LO2 cells, suggesting a degree of selectivity for cancer cells. nih.gov

Compound/AnalogueCell Line(s)Effect (e.g., IC50)
Pyridine-derived phosphanylidene (Compound 6)HL-60 (leukemia), A549 (lung), T-47D (breast), LoVo (colon)Highest antiproliferative potency across all tested lines. wisdomlib.org
Pyridine-derived phosphanylidene (Compounds 5a, 5b)HL-60 (leukemia)IC50 < 12 µg/ml. wisdomlib.org
Pt(II) complex with 2-(2-pyridyl)iminotetrahydro-1,3-thiazineHeLa, SK-OV-3, U-937, HL-60Great cytotoxic potential against all tested tumor lines. mdpi.com
Acridine/Sulfonamide hybrids (Compounds 5b, 8b)HepG2, HCT-116, MCF-7Significant anticancer activity (e.g., IC50 for 5b on MCF-7 is 5.88 µM). mdpi.com
Imidazo[2,1-b] merckmillipore.comscirp.orgnih.govthiadiazole pyridine derivatives (17a, 17d)Human LO2 cellsLittle cytotoxicity. nih.gov

This table is populated with data from studies on analogues of this compound.

Other Emerging Biological Activities of this compound and its Analogues

Beyond their primary targets, emerging research suggests that this compound and its structural analogues may exert a range of other biological effects. These activities, identified through various preclinical models, point towards the therapeutic potential of this chemical scaffold in other domains of neuropharmacology and cellular health. This section delves into the preliminary findings regarding their analgesic, antidepressant-like, and antioxidant properties, as well as their impact on developmental processes as observed in zebrafish assays.

Analgesic Potency and Mechanisms

Compounds structurally related to this compound have shown promise as potent non-opioid analgesic agents. The mechanism of action is largely attributed to their interaction with nicotinic acetylcholine receptors (nAChRs), which are known to play a role in pain modulation.

Table 1: Analgesic Activity of Selected Nicotinic Acetylcholine Receptor Agonists

CompoundAnalgesic Activity (Mouse Hot Plate Assay)nAChR Binding Affinity ([3H]cytisine)
A-98593 (1) PotentHigh
ABT-594 (2) PotentHigh
Azetidine-modified analogues Substantially less activeSubstantially less active
Pyridine-modified analogues VariableHigh

Antidepressant-like Effects

The modulation of nicotinic acetylcholine receptors, particularly the α4β2 subtype, has been implicated in the pathophysiology of depression, making it a promising target for novel antidepressant therapies. nih.govnih.govacs.org Several lines of evidence suggest that compounds with a structural resemblance to this compound may possess antidepressant-like properties.

The antidepressant-like effects of nicotinic ligands are thought to be mediated by their influence on the cholinergic system, which is often hyperactive in depression. nih.govacs.org Sazetidine-A, a compound featuring an azetidinylmethoxy-pyridine moiety, has demonstrated antidepressant-like effects in preclinical models. nih.govacs.org These effects were found to be dependent on the presence of the β2 subunit of the nAChR, as the antidepressant-like activity was absent in mice lacking this subunit. nih.govacs.org This highlights the critical role of the α4β2-nAChR subtype in mediating these effects. Furthermore, the efficacy of conventional antidepressants has been shown to be enhanced by agonists of α4β2*-nAChRs, further supporting the involvement of this receptor in the mechanism of action of antidepressant drugs. nih.gov The development of selective α4β2-nAChR partial agonists is an active area of research for creating new treatments for depression. nih.gov

Table 2: Role of nAChR Subtypes in Antidepressant-like Effects

Compound/Drug ClassModelKey Finding
Sazetidine-A Mouse modelsAntidepressant-like effects are β2-subunit dependent. nih.govacs.org
Nicotinic Antagonists Preclinical modelsAntidepressant-like effects are diminished in β2- or α7-subunit knockout mice. nih.govacs.org
SSRIs/TCAs Mouse Forced Swim TestEfficacy is enhanced by α4β2*-nAChR agonists. nih.gov

Antioxidant Activity

Pyridin-2-ol derivatives have been investigated for their potential antioxidant properties. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used in vitro method to assess the free radical scavenging activity of chemical compounds. ijpsonline.comnih.govwjpsonline.comnih.gov In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.gov

Studies on various pyridine derivatives have demonstrated their ability to act as antioxidants. nih.govwjpsonline.com For instance, certain azo compounds derived from pyridine have shown significant antioxidant activity, in some cases exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The antioxidant potential of these molecules is influenced by their structural features, which affect their ability to donate a hydrogen atom and stabilize the resulting radical. While direct studies on the antioxidant activity of this compound are not yet available, the presence of the pyridin-2-ol moiety suggests that it may possess free radical scavenging capabilities. Further investigation using in vitro assays like the DPPH method would be necessary to confirm and quantify this potential antioxidant activity.

Table 3: Common In Vitro Antioxidant Assays

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. ijpsonline.comnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Evaluates the capacity of a compound to scavenge the ABTS radical cation. ijpsonline.com
Reducing Power Assay Determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). ijpsonline.com
Hydrogen Peroxide Scavenging Assay Assesses the ability of a compound to neutralize hydrogen peroxide. ijpsonline.com

Zebrafish Developmental Assays for Morphological Changes

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for developmental toxicity screening of novel compounds. nih.govresearchgate.net Its rapid external development, optical transparency, and genetic homology to humans make it a sensitive and effective tool for assessing the potential effects of chemical substances on vertebrate development. nih.gov Azetidine-containing compounds have been subjected to zebrafish embryo developmental assays to evaluate their biological effects through the analysis of morphological and motility behavior phenotypes. nih.govresearchgate.net

In these assays, zebrafish embryos are exposed to the test compound, and various developmental endpoints are observed, including mortality, hatching rate, and the occurrence of morphological abnormalities. mdpi.com One study involving six azetidine derivatives revealed a range of effects, demonstrating the suitability of this model for screening such compounds. nih.govresearchgate.net A particular azetidine derivative, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, induced specific developmental changes, including hypopigmentation and reduced circulation. nih.govresearchgate.net These findings indicate that the zebrafish embryo assay can effectively identify and characterize the potential developmental toxicity of azetidine-containing molecules. This approach provides a rapid and sensitive method for screening new chemical entities and prioritizing them for further investigation in drug discovery and development. nih.govresearchgate.net

Table 4: Phenotypes Observed in Zebrafish Developmental Assays with Azetidine Derivatives

CompoundObserved Phenotypes
rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine Hypopigmentation, reduced circulation. nih.govresearchgate.net
Other azetidine derivatives Varied morphological and motility behavior phenotypes. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 5 Azetidin 3 Yl Pyridin 2 Ol and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals and energy levels.

For azetidinyl-pyridine derivatives, methods like Density Functional Theory (DFT) and semi-empirical calculations are employed to determine optimized molecular geometries and electronic properties. For instance, in a study of halogenated 3-(2(S)-azetidinylmethoxy)pyridines, the semi-empirical AM1 quantum chemical calculations were used to demonstrate how bulky substituents at the 2-position of the pyridine (B92270) ring induce notable changes in the molecular geometry. nih.gov Such calculations are crucial for understanding the structure-activity relationship (SAR), as even subtle changes in bond angles and dihedral angles can significantly impact a molecule's ability to bind to its target.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a more accurate description of the electronic structure. tandfonline.com For 5-(Azetidin-3-yl)pyridin-2-ol, these calculations would reveal the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. The MEP is critical for identifying sites that can engage in electrostatic interactions or hydrogen bonding with a receptor. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in assessing the molecule's chemical reactivity and kinetic stability. tandfonline.com

Table 1: Representative Quantum Chemical Calculation Parameters for Pyridine Derivatives This table is illustrative and based on typical parameters found in the literature for similar compounds.

Parameter Method/Basis Set Typical Application
Geometry Optimization DFT/B3LYP/6-311++G(d,p) Determining the lowest energy conformation.
Electronic Properties TD-DFT Calculating HOMO-LUMO energy gap, dipole moment.
Molecular Electrostatic Potential HF/6-31G* Visualizing charge distribution and reactive sites.
Vibrational Frequencies DFT/B3LYP Confirming stable minima and predicting IR spectra.

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. hilarispublisher.com This method is instrumental in virtual screening and understanding the molecular basis of ligand recognition. For this compound, which is structurally related to ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), docking simulations can elucidate its binding mode within the receptor's active site. nih.govnih.gov

Studies on similar azetidinyl-pyridine ligands targeting nAChRs, particularly the α4β2 and α7 subtypes, have shown that these compounds establish key interactions within the aromatic box of the ligand-binding domain. nih.govnih.gov Docking simulations for this compound would likely be performed using crystal structures of nAChR or homologous acetylcholine-binding proteins (AChBP). mdpi.com The simulations would predict interactions such as:

Hydrogen bonding: The hydroxyl group of the pyridin-2-ol ring and the nitrogen of the azetidine (B1206935) ring are potential hydrogen bond donors or acceptors.

Cation-π interactions: The protonated azetidine nitrogen can form a strong cation-π interaction with aromatic residues like tryptophan and tyrosine in the binding pocket.

π-π stacking: The pyridine ring can engage in π-π stacking with aromatic side chains of the receptor. hilarispublisher.com

The output of a docking simulation is typically a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. Lower binding energies suggest a more stable protein-ligand complex. hilarispublisher.com For example, docking studies of various pyridine derivatives against acetylcholinesterase have been used to correlate binding energies with inhibitory activity. hilarispublisher.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational changes in both the ligand and the receptor upon binding, and exploring the kinetics of the binding process. nih.govelifesciences.org

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The puckering of the four-membered azetidine ring and the rotation around the bond connecting it to the pyridine ring are key conformational degrees of freedom. nih.gov MD simulations of the ligand-nAChR complex would reveal the stability of the key interactions identified in docking. elifesciences.org For instance, simulations can show whether hydrogen bonds are persistent over time or if water molecules mediate the interaction.

MD simulations are also used to calculate the binding free energy, often using more rigorous methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). These calculations can provide a more accurate estimation of binding affinity than docking scores. Furthermore, advanced MD techniques can be used to study the association and dissociation rates (k_on and k_off) of a ligand, providing insights into its binding kinetics. youtube.com The residence time of a drug on its target is a critical parameter for its efficacy, and this can be estimated from the dissociation rate. youtube.com

Application of Computational Methods in Lead Optimization

Computational methods are integral to the lead optimization phase of drug discovery, where a promising hit compound is modified to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govmdpi.com The azetidine scaffold is a "privileged" structure in medicinal chemistry, and computational approaches are used to guide its incorporation and modification in drug candidates. researchgate.net

For a lead compound like this compound, computational tools can be applied in several ways for optimization:

Structure-Activity Relationship (SAR) Exploration: By building a computational model of the ligand-receptor complex, chemists can predict how modifications to the ligand will affect its binding affinity. For example, substituting different positions on the pyridine ring or the azetidine nitrogen can be modeled to identify modifications that enhance key interactions. nih.gov

Improving Selectivity: If the compound binds to multiple receptor subtypes, computational models of the different subtypes can be used to design modifications that favor binding to the desired target. This often involves exploiting subtle differences in the amino acid composition of the binding sites. acs.org

Predicting ADME Properties: Computational models can predict properties like solubility, permeability (including blood-brain barrier penetration), and metabolic stability. nih.gov For azetidine-based libraries targeting the central nervous system (CNS), computational filters and multiparameter optimization (MPO) scores are used to prioritize compounds with favorable CNS drug-like properties. nih.govnih.gov

By integrating these computational predictions, the process of synthesizing and testing new analogues becomes more efficient and focused, accelerating the development of optimized lead compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-(2(S)-azetidinylmethoxy)pyridines

Future Perspectives and Research Trajectories for Azetidinyl Pyridinol Compounds

Development as Pharmacological Probes

The development of azetidinyl pyridinol compounds as pharmacological probes represents a significant area of future research. Pharmacological probes are essential tools for dissecting biological pathways and validating novel drug targets. The azetidine (B1206935) ring, while historically less common in drug discovery than its five- and six-membered counterparts, offers distinct advantages for probe development. nih.gov Its rigid, three-dimensional structure can be used to orient substituents in precise vectors, allowing for the fine-tuning of interactions with biological targets. nih.gov

Recent studies have highlighted the potential of azetidine-containing molecules in probe development. For instance, azetidinyl oxadiazoles (B1248032) have been identified as novel, cysteine-selective reactive groups. nih.gov A high-throughput screening approach identified this class of compounds as capable of covalently modifying cysteine residues across the proteome, leading to the discovery of a molecule that modulates the activity of the deubiquitinase UCHL1. nih.gov This demonstrates the utility of the azetidine scaffold in creating reactive probes for exploring protein function. nih.gov By incorporating the pyridinol moiety, researchers can further modulate properties such as solubility, cell permeability, and target engagement, creating a diverse toolkit of probes for a wide range of biological investigations.

Role as Versatile Synthetic Building Blocks for Complex Architectures

The azetidinyl pyridinol scaffold is a valuable starting point for the synthesis of more complex molecular architectures. Azetidines are four-membered saturated cyclic amines that present unique synthetic challenges due to their intrinsic ring strain. researchgate.net However, this strain also imparts specific reactivity that can be harnessed by synthetic chemists. The development of methodologies for the synthesis of functionalized azetidines is an active area of research. nih.govresearchgate.net

Strategies for Enhancing Pharmacokinetic Profiles (e.g., Metabolic Stability)

A critical aspect of drug development is the optimization of a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Metabolic stability is a key parameter, as rapid metabolism can lead to poor bioavailability and a short duration of action. researchgate.netbohrium.com Several strategies can be employed to enhance the metabolic stability of azetidinyl pyridinol compounds.

One effective strategy is "scaffold-hopping," where a metabolically liable part of a molecule is replaced with a more stable one while retaining biological activity. nih.gov For instance, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can increase metabolic stability by making the system more electron-deficient and less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govpressbooks.pub The inherent pyridine ring in 5-(Azetidin-3-yl)pyridin-2-ol already confers a degree of metabolic stability compared to a phenyl analogue. nih.gov Further modifications, such as the introduction of additional nitrogen atoms or electron-withdrawing groups, can further deactivate the ring to oxidation. pressbooks.pub

Other structural modifications can also improve pharmacokinetic properties. Introducing steric hindrance near metabolic "soft spots," blocking sites of metabolism with groups like fluorine, or altering ring sizes are common tactics. researchgate.netpressbooks.pub Bioisosteric replacement is another powerful tool; for example, replacing an N-tBu group with an N–SF5 group on an azetidine ring has been shown to increase lipophilicity, which can influence distribution and cell permeability. acs.org

Table 1: Strategies for Enhancing Pharmacokinetic Profiles of Azetidinyl Pyridinol Compounds

Strategy Description Potential Outcome Reference
Scaffold Hopping Replacing metabolically unstable aromatic systems (e.g., phenyl) with more robust heterocycles (e.g., pyridine). Increased resistance to oxidative metabolism and longer half-life. nih.gov
Heteroatom Introduction Incorporating additional nitrogen atoms into the aromatic ring system. Deactivates the ring towards CYP-mediated oxidation, enhancing metabolic stability. nih.govpressbooks.pub
Bioisosteric Replacement Substituting functional groups with other groups that have similar physical or chemical properties (e.g., N-tBu for N-SF5). Modulation of lipophilicity, solubility, and metabolic stability while retaining biological activity. acs.org
Structural Modification Techniques such as cyclization, changing ring size, or introducing steric bulk near metabolic hot spots. Can block access of metabolic enzymes, thereby improving the compound's half-life. researchgate.netbohrium.com

| Deuteration | Replacing specific hydrogen atoms with deuterium (B1214612) at sites known to be susceptible to metabolism. | Can slow the rate of metabolic processes due to the kinetic isotope effect. | researchgate.net |

Exploration of Novel Therapeutic Indications

The structural motifs present in this compound suggest a wide range of potential therapeutic applications. Both pyridine and azetidine cores are found in numerous biologically active compounds and approved drugs. researchgate.netnih.gov Pyridine derivatives, in particular, have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netnih.govnih.govnih.gov Similarly, azetidine-containing compounds have been investigated for uses ranging from antibacterial to CNS disorders. nih.govresearchgate.netjmchemsci.com

The combination of these two "privileged" structures in a single molecule could lead to synergistic effects or entirely new biological activities. Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic potential. Given the documented activities of related compounds, promising areas for investigation include oncology, infectious diseases, and inflammatory conditions. nih.govmdpi.combohrium.com For example, numerous pyridine-containing drugs are used to treat tuberculosis, cancer, and hypertension, while various azetidine derivatives have shown promise as antibacterial and anticancer agents. researchgate.netnih.gov The exploration of this chemical space could lead to the identification of first-in-class medicines for various diseases. technologynetworks.combohrium.com

Table 2: Potential Therapeutic Indications Based on Related Scaffolds

Therapeutic Area Rationale Based on Scaffold Example Compounds/Derivatives Reference
Antimicrobial Pyridine and azetidin-2-one (B1220530) derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus. 3-chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-one derivatives, Isoniazid researchgate.netnih.govnih.gov
Anticancer Both pyridine and azetidine moieties are present in compounds with demonstrated antiproliferative activity against various cancer cell lines. Pyridine-bearing pyrazolyl derivatives, Niraparib mdpi.comnih.gov
Anti-inflammatory The pyridine scaffold is a component of known anti-inflammatory drugs like Piroxicam. Pyridinyl-coumarin hybrids, Piroxicam nih.gov
Antiviral Pyridine derivatives have been developed as antiviral agents, including for HIV and influenza. Delavirdine, Fostemsavir nih.govnih.gov
CNS Disorders Azetidine-based scaffolds have been optimized for CNS applications due to favorable physicochemical properties for blood-brain barrier penetration. Spirocyclic azetidines, Donepezil nih.govmdpi.com

| Antitubercular | Several pyridine-containing drugs are highly effective against Mycobacterium tuberculosis. | Isoniazid, Ethionamide | nih.gov |

Integration with Advanced High-Throughput Screening Methodologies

The discovery of novel biological activities for azetidinyl pyridinol compounds can be greatly accelerated by integrating their synthesis with advanced high-throughput screening (HTS) platforms. ox.ac.uk HTS allows for the rapid testing of thousands to hundreds of thousands of compounds against specific biological targets, quickly identifying "hits" for further development. ox.ac.ukku.edu

To leverage HTS, libraries of this compound derivatives can be created using combinatorial chemistry approaches. The versatility of the scaffold allows for the systematic modification of different parts of the molecule, generating a diverse collection of related compounds. ku.edu These libraries can then be subjected to various HTS assays. Modern label-free HTS methods, such as those using mass spectrometry, offer advantages over traditional fluorescence-based assays by reducing false positives and being applicable to a broader range of targets. nih.gov

Furthermore, the development of HTS-amenable synthetic reactions, such as "click chemistry," can streamline the process of library creation. researchgate.net By designing azetidinyl pyridinol building blocks with appropriate functional handles (e.g., azides or alkynes), researchers can rapidly generate large libraries of complex molecules suitable for direct biological screening. researchgate.net This integration of automated synthesis and HTS can significantly shorten the timeline for identifying lead compounds with novel therapeutic potential. nih.gov

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